2-amino-N,N,4-trimethylpentanamide hydrochloride
Overview
Description
“2-amino-N,N,4-trimethylpentanamide hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O . It has a molecular weight of 194.70 g/mol . The IUPAC name for this compound is 2-amino-N,N,4-trimethylpentanamide;hydrochloride .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C8H18N2O.ClH/c1-6(2)5-7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H
. The canonical SMILES representation is CC(C)CC(C(=O)N(C)C)N.Cl
.
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 3 . The topological polar surface area is 46.3 Ų . The compound has a heavy atom count of 12 .
Scientific Research Applications
Fluorescent and Colorimetric pH Probe Development :
- A study developed a new fluorescent and colorimetric pH probe using a compound related to 2-amino-N,N,4-trimethylpentanamide hydrochloride. This probe is highly water-soluble and can monitor acidic and alkaline solutions. It's useful for real-time intracellular pH imaging due to its high stability, selectivity, and large Stokes shifts (Diana et al., 2020).
Acetylcholinesterase Inhibition :
- Research on acetylcholinesterase, an enzyme crucial for neurotransmitter regulation, identified a derivative of 2-amino-N,N,4-trimethylpentanamide hydrochloride as a competitive inhibitor. This highlights its potential in studying neurological processes and diseases (Dafforn et al., 1976).
Chemical Modifications in Amino Acids :
- A study synthesized a new amino acid with a quaternary ammonium side chain by modifying l-cysteine. This derivative, closely related to 2-amino-N,N,4-trimethylpentanamide hydrochloride, shows great stability under typical acid hydrolysis conditions and could be useful in protein research (Itano & Robinson, 1972).
Peptide Synthesis Applications :
- The compound has been utilized in the synthesis of peptide esters, demonstrating its role in facilitating the creation of specific peptides for various biochemical applications (Stewart, 1967).
Development of Carboxyl Protecting Groups in Peptide Synthesis :
- In peptide synthesis, 2-amino-N,N,4-trimethylpentanamide hydrochloride derivatives have been used to develop new carboxyl protecting groups. This aids in the synthesis of complex peptides (Sieber, 1977).
Binding Characteristics in Biological Systems :
- A study explored the binding characteristics of a compound similar to 2-amino-N,N,4-trimethylpentanamide hydrochloride to alpha 2u-globulin, a protein in rat kidneys. This could be significant in understanding chemical-protein interactions and their biological implications (Borghoff et al., 1991).
Formation of Heterocycles in Chemical Synthesis :
- Research into the synthesis of heterocyclic compounds has used derivatives of 2-amino-N,N,4-trimethylpentanamide hydrochloride to create new heterocycles, important in pharmaceutical development (El‐Din, 2003).
Applications in Mitochondrial Research :
- A derivative of 2-amino-N,N,4-trimethylpentanamide hydrochloride was tested for its ability to uncouple oxidative phosphorylation in rat-liver mitochondria. This research is significant for understanding cellular energy metabolism (Parker, 1965).
Safety and Hazards
properties
IUPAC Name |
2-amino-N,N,4-trimethylpentanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-6(2)5-7(9)8(11)10(3)4;/h6-7H,5,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAHRUNBZZZHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214130-10-5 | |
Record name | 2-amino-N,N,4-trimethylpentanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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